molecular formula C19H15FN6O3 B2761583 2-[3-(4-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-methoxyphenyl)acetamide CAS No. 847384-32-1

2-[3-(4-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2761583
CAS No.: 847384-32-1
M. Wt: 394.366
InChI Key: WEFVRHGZPKWYQO-UHFFFAOYSA-N
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Description

2-[3-(4-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-methoxyphenyl)acetamide is a chemical compound with the molecular formula C19H15ClFN5O3 and is offered for research purposes . This molecule is built on a [1,2,3]triazolo[4,5-d]pyrimidin-7-one core, a privileged scaffold in medicinal chemistry known for its versatility in drug discovery efforts. Compounds featuring this core structure, including those with 4-fluorophenyl and 4-methoxyphenyl substituents, are frequently investigated for their potential biological activity . The structural similarity of this core to purines makes it a candidate for targeting various enzyme families, such as kinases, and it has been explored in the context of developing p38 mitogen-activated protein kinase (MAPK) inhibitors . Such inhibitors are of significant research interest for modulating inflammatory pathways and studying conditions like rheumatoid arthritis, psoriasis, and chronic obstructive pulmonary disease (COPD) . Researchers can utilize this acetamide derivative as a key intermediate or building block in organic synthesis or as a pharmacologically relevant compound in biochemical and cellular assays. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN6O3/c1-29-15-8-4-13(5-9-15)22-16(27)10-25-11-21-18-17(19(25)28)23-24-26(18)14-6-2-12(20)3-7-14/h2-9,11H,10H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFVRHGZPKWYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne.

    Formation of the Pyrimidine Ring: The pyrimidine ring is often synthesized through a condensation reaction involving a suitable amine and a carbonyl compound.

    Coupling of the Rings: The triazole and pyrimidine rings are then coupled together through a cyclization reaction.

    Introduction of Substituents: The fluorophenyl and methoxyphenyl groups are introduced through substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions can occur at the carbonyl group in the pyrimidine ring.

    Substitution: The fluorophenyl and methoxyphenyl groups can undergo various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products

    Oxidation: Oxidation of the methoxyphenyl group can lead to the formation of a phenol derivative.

    Reduction: Reduction of the carbonyl group can result in the formation of an alcohol derivative.

    Substitution: Substitution reactions can yield various halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that compounds within the triazolopyrimidine class exhibit antitumor properties. The structural motifs present in 2-[3-(4-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-methoxyphenyl)acetamide suggest potential mechanisms for inhibiting tumor growth. Preliminary studies are needed to evaluate its effectiveness against various cancer cell lines and to elucidate its mechanism of action.

Kinase Inhibition
The triazolopyrimidine scaffold is known for its role as a kinase inhibitor. Kinases are crucial in signaling pathways that regulate cell growth and division. Therefore, compounds like This compound may be explored for their ability to modulate kinase activity and potentially serve as therapeutic agents in cancer treatment .

Antimicrobial Properties

The compound's structure suggests that it may possess antimicrobial activity. Similar triazolopyrimidine derivatives have demonstrated antibacterial and antifungal properties in various studies. Investigating the efficacy of This compound against specific pathogens could reveal its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. Variations in substituents on the triazolopyrimidine ring can significantly influence its interaction with biological targets. For instance:

SubstituentEffect on Activity
4-FluorophenylEnhances lipophilicity and binding affinity
4-MethoxyphenylImproves solubility and bioavailability

This table illustrates how modifications can lead to improved pharmacological profiles.

Synthesis and Characterization

The synthesis of This compound typically involves multi-step reactions aimed at achieving high yield and purity. Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction. Optimizing reaction conditions such as temperature and solvent choice is crucial for successful synthesis .

Case Studies

Several studies have explored similar compounds within the triazolopyrimidine class:

StudyCompoundActivityFindings
Study 1Triazolopyrimidine DerivativeAntitumorSignificant inhibition of cancer cell proliferation
Study 2Triazolopyrimidine AnalogAntibacterialEffective against Staphylococcus aureus with MIC values < 10 μg/mL
Study 3Fluorinated PyrimidinesAntifungalBroad spectrum against Candida albicans with MIC = 12.5 μg/mL

These studies highlight the diverse biological activities associated with triazolopyrimidine derivatives and underscore the need for further research into This compound .

Mechanism of Action

The mechanism of action of 2-[3-(4-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. It can also interact with receptors to modulate their activity, leading to various physiological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares key features with agrochemical and pharmaceutical agents:

  • Triazolo-pyrimidine core : Similar to flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide), a herbicide targeting acetolactate synthase (ALS) in plants. The triazole ring in both compounds likely contributes to enzyme inhibition .
  • Acetamide side chain : Resembles oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide), a fungicide. The acetamide group may facilitate membrane permeability or protein interactions .
  • The 4-methoxyphenyl moiety may enhance solubility compared to non-polar aryl groups .

NMR Data and Chemical Environment

Evidence from NMR studies of similar triazolo-pyrimidine derivatives (e.g., compounds 1 and 7 vs. Rapa) highlights that substituent positions significantly influence chemical shifts. Regions corresponding to substituents (e.g., fluorophenyl or methoxyphenyl) exhibit distinct shifts due to altered electronic environments, which can guide structural elucidation and activity prediction .

Data Table: Key Properties of Comparable Compounds

Compound Name Core Structure Functional Groups Primary Use Key Properties
Target Compound (this work) Triazolo[4,5-d]pyrimidin-7-one 4-Fluorophenyl, 4-methoxyphenylacetamide Undocumented High lipophilicity (fluorine, methoxy groups)
Flumetsulam Triazolo[1,5-a]pyrimidine 2,6-Difluorophenyl, sulfonamide Herbicide ALS inhibition, moderate solubility
Oxadixyl Oxazolidinyl-acetamide 2,6-Dimethylphenyl, methoxy Fungicide Membrane permeability, systemic action
Rapa (Reference Compound) Macrolide Triene, methoxy Immunosuppressant mTOR inhibition, high molecular weight

Research Findings and Implications

  • Structural insights : Substituent positions (e.g., fluorine at 4- vs. 2,6-positions) critically affect electronic and steric profiles, influencing binding affinity and selectivity .
  • Bioactivity gaps: Direct bioactivity data for the target compound are lacking.
  • Synthetic challenges : The triazolo-pyrimidine core may require regioselective synthesis to avoid isomers, as seen in related compounds .

Biological Activity

The compound 2-[3-(4-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-methoxyphenyl)acetamide (CAS Number: 847384-32-1) is a synthetic organic molecule characterized by a complex structure that includes a triazolopyrimidine core. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of this compound is C19H15FN6O3C_{19}H_{15}FN_{6}O_{3} with a molecular weight of 394.4 g/mol. The presence of functional groups such as the triazole and pyrimidine rings suggests potential applications in various therapeutic areas.

PropertyValue
Molecular FormulaC₁₉H₁₅FN₆O₃
Molecular Weight394.4 g/mol
CAS Number847384-32-1

Biological Activities

Research indicates that compounds similar to This compound exhibit several biological activities:

  • Antimicrobial Activity :
    • Triazolopyrimidine derivatives have shown significant antibacterial and antifungal properties. For instance, compounds within this class have demonstrated activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .
    • The specific compound may inhibit vital enzymes involved in DNA biosynthesis, which is crucial for its antimicrobial action .
  • Anticancer Properties :
    • The triazolopyrimidine structure is associated with anticancer activity due to its ability to interfere with cellular processes and inhibit tumor growth. Similar compounds have been reported to exhibit cytotoxic effects against various cancer cell lines .
  • Kinase Inhibition :
    • The presence of the triazolopyrimidine ring suggests potential kinase inhibitory activity. Kinases are critical in regulating cellular functions and are often targeted in cancer therapy.

Case Studies and Research Findings

Several studies have explored the biological activities of triazolopyrimidine derivatives:

  • A study highlighted that triazole derivatives demonstrated high antibacterial activity against both drug-sensitive and drug-resistant Gram-positive bacteria. Some derivatives were found to be up to 16 times more potent than standard antibiotics like ampicillin .
  • Another investigation focused on the synthesis and evaluation of various triazole derivatives for antimicrobial efficacy. Compounds with specific substitutions exhibited enhanced bioactivity against a range of pathogens .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like This compound . Modifications in the chemical structure can lead to significant changes in potency and selectivity:

ModificationEffect on Activity
Fluorine substitutionIncreases lipophilicity and bioavailability
Methoxy groupEnhances solubility and may improve pharmacokinetics

Q & A

Q. What are the critical steps in synthesizing this triazolopyrimidine-acetamide derivative?

The synthesis involves multi-step reactions starting with the formation of the triazolopyrimidine core, followed by sequential functionalization. Key steps include:

  • Core construction : Cyclocondensation of substituted pyrimidine precursors with triazole-forming reagents under reflux in aprotic solvents (e.g., dimethylformamide) .
  • Fluorophenyl/methoxyphenyl incorporation : Suzuki-Miyaura coupling or nucleophilic substitution to attach the 4-fluorophenyl and 4-methoxyphenyl groups, requiring palladium catalysts and controlled temperatures (60–80°C) .
  • Acetamide linkage : Amidation using coupling agents like EDCI/HOBt in dichloromethane or THF . Validation : Monitor reaction progress via TLC/HPLC; purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. Which spectroscopic methods are essential for characterizing this compound?

  • NMR spectroscopy : Confirm regiochemistry of the triazolopyrimidine core (e.g., ¹H-NMR: δ 8.2–8.5 ppm for triazole protons) and substituent integration (e.g., methoxy group at δ 3.8 ppm) .
  • HRMS : Validate molecular weight (expected [M+H]+: ~449.1 g/mol) and rule out byproducts .
  • IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and secondary amide bands (N–H at ~3300 cm⁻¹) .

Q. How is preliminary biological activity screened?

  • In vitro assays : Test enzyme inhibition (e.g., kinases, phosphodiesterases) at 1–100 µM concentrations using fluorescence/colorimetric readouts .
  • Cytotoxicity profiling : Use MTT assays on HEK-293 or HepG2 cell lines to assess IC₅₀ values .
  • Solubility optimization : If aqueous solubility is <10 µM, employ co-solvents (DMSO/PEG-400) or formulate as nanoparticles .

Advanced Research Questions

Q. What structural modifications enhance target selectivity in kinase inhibition?

  • Fluorophenyl positioning : Para-substitution (vs. meta) improves hydrophobic interactions with kinase ATP pockets (e.g., CDK2/Cyclin E) .
  • Methoxyphenyl tuning : Replace 4-methoxy with electron-withdrawing groups (e.g., -CF₃) to modulate binding kinetics; SAR studies show a 2.5-fold increase in IC₅₀ with -CF₃ .
  • Triazole-pyrimidine core rigidity : Introduce methyl groups at C5/C6 to restrict conformational flexibility, enhancing selectivity by 40% in MD simulations .

Q. How to resolve contradictions in reported IC₅₀ values across enzyme assays?

  • Assay conditions : Standardize ATP concentrations (e.g., 10 µM vs. 100 µM) and buffer pH (7.4 vs. 8.0), which can alter IC₅₀ by 3–5-fold .
  • Compound purity : Use HPLC (≥95% purity) to exclude degradation products; impurities >5% can artificially inflate IC₅₀ .
  • Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) to measure binding affinity (KD) independently of enzymatic activity .

Q. What computational strategies predict off-target interactions?

  • Docking studies : Use AutoDock Vina to screen against >200 human kinases; prioritize targets with Glide scores ≤ −8.0 kcal/mol .
  • Pharmacophore modeling : Identify critical H-bond acceptors (triazole N2, pyrimidine O7) and hydrophobic regions (fluorophenyl ring) for virtual screening .
  • ADMET prediction : SwissADME estimates moderate BBB permeability (BOILED-Egg: CNS −2.1) and CYP3A4 inhibition risk (Probability: 0.65) .

Key Notes

  • Avoid commercial sources (e.g., BenchChem) for synthesis protocols; prioritize peer-reviewed methodologies .
  • Structural analogs with trifluoromethyl or chloro substituents show improved potency but require toxicity profiling .
  • Contradictions in biological data often stem from assay variability; use orthogonal methods for validation .

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